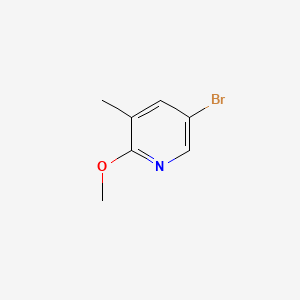

5-Bromo-2-methoxy-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYCFMXPPGZHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626652 | |

| Record name | 5-Bromo-2-methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-87-2 | |

| Record name | 5-Bromo-2-methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 760207-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Bromo-2-methoxy-3-methylpyridine

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-3-methylpyridine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The specific substitution pattern on the pyridine ring dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. This compound is a valuable building block, offering multiple points for further chemical modification. The bromine atom is particularly useful for introducing new functionalities through cross-coupling reactions, while the methoxy and methyl groups influence the molecule's lipophilicity and metabolic stability. This guide provides a comprehensive, field-proven approach to the synthesis of this important intermediate, designed for researchers, scientists, and drug development professionals.

Proposed Synthetic Strategy: A Multi-Step Approach

Caption: Proposed multi-step .

Part 1: Synthesis of 2-Chloro-3-methylpyridine

The initial challenge is the regioselective chlorination of 3-methylpyridine at the 2-position. Direct chlorination is often unselective. A more controlled approach involves the activation of the pyridine ring through N-oxidation, followed by chlorination with a suitable reagent like phosphorus oxychloride (POCl₃).

Step 1a: N-Oxidation of 3-Methylpyridine

Rationale: The N-oxidation of the pyridine ring increases its electron density, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. This also allows for subsequent functionalization that might otherwise be difficult. Hydrogen peroxide in the presence of an acid is a common and effective method for this transformation.[1][2][3]

Experimental Protocol:

-

To a stirred solution of 3-methylpyridine (1.0 eq) in glacial acetic acid (5.0 vol), add 30% aqueous hydrogen peroxide (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70-80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench the excess hydrogen peroxide by the dropwise addition of a saturated aqueous solution of sodium sulfite.

-

Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 10 vol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide, which can often be used in the next step without further purification.

Step 1b: Chlorination of 3-Methylpyridine N-Oxide

Rationale: The reaction of a pyridine N-oxide with phosphorus oxychloride is a well-established method for introducing a chlorine atom at the 2- or 4-position.[4] The reaction proceeds through a rearrangement mechanism. It is important to note that this reaction can produce a mixture of 2-chloro-3-methylpyridine and 4-chloro-3-methylpyridine, which will require separation.

Caption: Simplified mechanism for the chlorination of 3-methylpyridine N-oxide.

Experimental Protocol:

-

To a flask containing phosphorus oxychloride (3.0 eq), add 3-methylpyridine N-oxide (1.0 eq) portion-wise at 0°C.

-

After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude mixture of the isomeric products.

-

Purify the mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate 2-chloro-3-methylpyridine from the 4-chloro isomer.

Part 2: Synthesis of 2-Methoxy-3-methylpyridine

Rationale: With 2-chloro-3-methylpyridine in hand, the next step is a nucleophilic aromatic substitution to introduce the methoxy group. Sodium methoxide is a strong nucleophile and base, ideal for displacing the chloride at the 2-position of the pyridine ring.[5]

Experimental Protocol:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol (10 vol) under a nitrogen atmosphere at 0°C.

-

Once all the sodium has dissolved, add a solution of 2-chloro-3-methylpyridine (1.0 eq) in anhydrous methanol (2 vol) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water (10 vol) and extract with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-methoxy-3-methylpyridine.

Part 3: Synthesis of this compound

Rationale: The final step is the regioselective bromination of 2-methoxy-3-methylpyridine. The 2-methoxy group is a strong activating, ortho-, para-director, while the 3-methyl group is a weaker activating group. The electronic effects strongly favor electrophilic substitution at the 5-position (para to the methoxy group). N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.[6]

Experimental Protocol:

-

Dissolve 2-methoxy-3-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 vol).

-

Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. The reaction may require gentle heating to 40-50°C to go to completion.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Add water and extract the product with dichloromethane (3 x 10 vol).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound.

Data Summary

The following table summarizes the expected outcomes and key analytical data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data (Expected) |

| 3-Methylpyridine N-Oxide | C₆H₇NO | 109.13 | >90 | ¹H NMR consistent with structure |

| 2-Chloro-3-methylpyridine | C₆H₆ClN | 127.57 | 40-50 (after separation) | ¹H NMR and GC-MS confirm structure and purity |

| 2-Methoxy-3-methylpyridine | C₇H₉NO | 123.15 | 70-80 | ¹H NMR: OCH₃ singlet ~3.9 ppm. MS: [M+H]⁺ = 124 |

| This compound | C₇H₈BrNO | 202.05 | 80-90 | ¹H NMR: Two aromatic protons. MS: Isotopic pattern for Br, [M+H]⁺ = 202/204 |

Safety Considerations

-

Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

-

Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium Metal: Reacts violently with water. Handle under an inert atmosphere.

-

N-Bromosuccinimide (NBS): Lachrymator and corrosive. Handle with care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

This guide outlines a robust and logical synthetic pathway to this compound from a simple starting material. Each step is based on well-established chemical principles and supported by literature precedents for similar transformations. By carefully controlling the reaction conditions and purification procedures, researchers can reliably produce this valuable building block for applications in drug discovery and development.

References

-

Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

-

Okada, Y. (n.d.). 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 2-Chloro-3-methylpyridine in Modern Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.

- Google Patents. (n.d.). CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2 ....

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Retrieved from [Link]

- Google Patents. (n.d.). CN102718704B - Preparation method of 2-chloropyridine n-oxides.

-

ARKAT USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2,5-Dichloro-3-methoxypyridine. Retrieved from [Link]

-

Patent 0130333. (n.d.). Process for oxidizing halopyridines to halopyridine-N-oxides. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

- Google Patents. (n.d.). CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2 ....

-

OC-Praktikum. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]

- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

ResearchGate. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

ChemBK. (2024). 2,5-Dichloro-3-methylpyridine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. Retrieved from [Link]

- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

Sources

- 1. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]

- 4. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

5-Bromo-2-methoxy-3-methylpyridine chemical properties

An In-depth Technical Guide to 5-Bromo-2-methoxy-3-methylpyridine: Properties, Reactivity, and Applications

Introduction

This compound (CAS No. 760207-87-2) is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and a methyl group on the pyridine core makes it a strategic intermediate for constructing more complex molecules. This guide provides an in-depth analysis of its chemical properties, reactivity profile, and applications, with a focus on providing practical insights for researchers, chemists, and professionals in the field of drug development and materials science. The strategic placement of functional groups allows for selective transformations, primarily through cross-coupling reactions, making it an important precursor for novel pharmaceutical and agrochemical agents.[1][2]

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is foundational to its application in research and development. These characteristics dictate handling, storage, reaction conditions, and analytical monitoring.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. The compound typically presents as a colorless to light yellow liquid, requiring storage under an inert atmosphere to maintain its integrity.[3][4]

| Property | Value | Source(s) |

| CAS Number | 760207-87-2 | [5] |

| Molecular Formula | C₇H₈BrNO | [5][6] |

| Molecular Weight | 202.05 g/mol | [5] |

| Appearance | Clear colorless to yellow liquid | [3][6] |

| Boiling Point | 217.8 ± 35.0 °C (Predicted) | [3] |

| Density | 1.452 - 1.5 g/cm³ | [3] |

| Refractive Index | 1.5540 (Predicted) | [3] |

| Storage Conditions | Room Temperature, Inert Atmosphere | [3] |

Spectroscopic Characterization

While primary experimental spectra for this compound are not widely published, its structure can be reliably confirmed using standard spectroscopic techniques. Supplier data confirms that the proton NMR spectrum is consistent with the assigned structure.[6] The expected chemical shifts can be predicted with high confidence based on the electronic environment of the pyridine ring and by comparing with structurally similar analogs.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The two aromatic protons on the pyridine ring are distinct. The proton at the C4 position will appear as a doublet, coupled to the proton at the C6 position. The C6 proton will appear as a doublet as well. The methoxy and methyl protons will appear as singlets.

-

δ ~7.9-8.1 ppm (d, 1H): Aromatic proton at C6, deshielded by the adjacent nitrogen.

-

δ ~7.4-7.6 ppm (d, 1H): Aromatic proton at C4.

-

δ ~3.9-4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

δ ~2.2-2.4 ppm (s, 3H): Methyl (-CH₃) protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The carbon signals can be predicted based on known substituent effects on the pyridine ring and data from the analogous compound 5-Bromo-2-methoxypyridine.[4]

-

δ ~162-164 ppm: C2 (attached to the electron-donating methoxy group).

-

δ ~148-150 ppm: C6 ( deshielded by nitrogen).

-

δ ~140-142 ppm: C4.

-

δ ~125-128 ppm: C3 (attached to the methyl group).

-

δ ~110-112 ppm: C5 (attached to bromine).

-

δ ~53-55 ppm: Methoxy carbon (-OCH₃).

-

δ ~16-18 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 201 and a characteristic [M+2]⁺ peak at m/z 203 of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Part 2: Chemical Reactivity and Synthesis

The synthetic utility of this compound is dominated by the reactivity of the C5-Br bond, which serves as a handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.

The Logic of Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone reaction in modern organic synthesis for forming carbon-carbon bonds.[7] For substrates like this compound, the C-Br bond is significantly more reactive in the palladium catalytic cycle than C-H or C-O bonds. The general reactivity order for halogens in oxidative addition to palladium(0) is I > Br > Cl, making the C-Br bond the preferred site for this transformation.[8]

The choice of reaction components is critical and driven by mechanistic principles:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or provided directly as Pd(PPh₃)₄.

-

Ligand: For electron-rich heterocyclic halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands facilitate the crucial oxidative addition step and prevent catalyst deactivation, which can occur via coordination of the pyridine nitrogen to the palladium center.[9]

-

Base: The base (e.g., K₃PO₄, K₂CO₃) is not merely a proton scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium center.[7] For challenging substrates, stronger, non-nucleophilic bases like potassium phosphate are often superior.[9]

Below is a diagram illustrating the catalytic cycle for this key transformation.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust, generalized starting point for coupling this compound with various aryl or heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-2.5 equiv)

-

Solvent system (e.g., 1,4-Dioxane and water, typically 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Caption: Step-by-step workflow for a typical Suzuki cross-coupling experiment.

Part 3: Applications in Research and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry. The 5-bromo-2-methoxypyridine core, with various substitutions, is integral to the synthesis of numerous biologically active compounds.

Intermediate for Serotonin 5-HT₃ Receptor Antagonists

Research into broad-spectrum antiemetic agents has identified compounds with dual dopamine D₂ and serotonin 5-HT₃ receptor antagonistic activity. An efficient synthesis of one such promising agent, AS-8112, relies critically on an intermediate, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.[10] This demonstrates the value of the 5-bromo-2-methoxypyridine scaffold in accessing complex drug candidates for treating conditions like chemotherapy-induced nausea.

Precursor for Potential Anticancer Agents

A structurally related compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, has been identified as having potential anticancer activity.[11] Its mechanism is believed to involve the inhibition of tumor growth through binding to bromodomains, which are protein modules involved in regulating gene expression and are considered important targets in oncology.[11] This highlights the potential for derivatives of this compound to serve as starting points for the discovery of new therapeutic agents.

The following diagram illustrates the role of this compound as a versatile starting material.

Caption: Role as a key intermediate in the synthesis of diverse functional molecules.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount when handling this compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |

| Skin Irritation | H315 | Causes skin irritation | [5][12] |

| Eye Irritation | H319 | Causes serious eye irritation | [5][12] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [12] |

Recommended Handling and Storage Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[13] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] The use of an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.[3]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]

-

Conclusion

This compound is a chemical intermediate of significant value, particularly for the pharmaceutical and agrochemical industries. Its well-defined reactivity, centered on the C5-bromine atom, allows for predictable and efficient modification via modern synthetic methods like the Suzuki-Miyaura cross-coupling reaction. While its direct biological profile is not extensively documented, its role as a precursor to potent bioactive molecules is clear. Proper understanding of its physicochemical properties, spectroscopic signatures, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

Oshiro, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1996-1999. Retrieved January 11, 2026, from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 11, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for c5sc02983j. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-methoxy-pyridine - Optional[13C NMR]. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

Autech Industry Co., Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications. Retrieved January 11, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. rsc.org [rsc.org]

- 3. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H50113.06 [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 11. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]

- 12. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. rose-hulman.edu [rose-hulman.edu]

An In-Depth Technical Guide to 5-Bromo-2-methoxy-3-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

5-Bromo-2-methoxy-3-methylpyridine (CAS No. 760207-87-2) is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring a reactive bromine atom, an electron-donating methoxy group, and a methyl group, allows for diverse chemical modifications. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis. Key properties are summarized in the table below.[1][2]

| Property | Value | Source |

| CAS Number | 760207-87-2 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [Various Suppliers] |

| Boiling Point | 217.8±35.0 °C at 760 mmHg | [2] |

| Flash Point | 85.5±25.9 °C | [2] |

| Exact Mass | 200.978912 | [2] |

| IUPAC Name | This compound | [1] |

Synthesis and Purification

The primary synthetic route to this compound involves the selective methoxylation of 2,5-dibromo-3-methylpyridine. The bromine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic substitution than the one at the 5-position due to the activating effect of the ring nitrogen.

Detailed Experimental Protocol (Adapted from a similar procedure[3])

Materials:

-

2,5-Dibromo-3-methylpyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus or flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dibromo-3-methylpyridine (1.0 eq) in anhydrous methanol.

-

Addition of Base: To the stirred solution, add sodium methoxide (1.1-1.5 eq). If using solid sodium methoxide, add it portion-wise to control any exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract with dichloromethane (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.[3]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic protons will appear as doublets or singlets in the aromatic region (δ 7.0-8.5 ppm). The methoxy protons will be a sharp singlet around δ 3.9-4.1 ppm, and the methyl protons will be a singlet around δ 2.2-2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon attached to the bromine will be in the range of δ 110-120 ppm. The carbon attached to the methoxy group will be significantly downfield, around δ 160-165 ppm. The other aromatic carbons will appear in the δ 120-150 ppm region. The methoxy carbon will be around δ 50-55 ppm, and the methyl carbon will be in the aliphatic region, around δ 15-20 ppm.[4][5][6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups (around 2900-3100 cm⁻¹). Strong C-O stretching for the methoxy group will be observed around 1020-1250 cm⁻¹. C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will be present in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The predicted monoisotopic mass is 200.97893 Da.[1] Predicted fragmentation patterns can be found in databases such as PubChem.[8]

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the 5-position of this compound is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound has been successfully employed in such reactions to synthesize substituted aminopyridines, which are common motifs in pharmacologically active molecules.

Exemplary Protocol from Patent Literature:

A patent for dihydro-pyrido-oxazine derivatives as PI3K inhibitors describes the following Buchwald-Hartwig reaction:

-

Reactants: this compound, an amine, sodium tert-butoxide (NaOtBu) as the base, 2-(dicyclohexylphosphino)biphenyl as the ligand, and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the catalyst.

-

Conditions: The reaction is carried out in a sealed vial under an argon atmosphere and heated in a microwave reactor at 110 °C for 3 hours.[9]

This specific example highlights the utility of this compound in the synthesis of complex heterocyclic systems for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents at the 5-position of the pyridine ring.

General Protocol for Suzuki-Miyaura Coupling of Bromopyridines: [10]

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or potassium phosphate (2.0-3.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture with stirring at 80-110 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Application in the Synthesis of PI3K Inhibitors

This compound is a key intermediate in the synthesis of dihydro-pyrido-oxazine derivatives, which have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks).[11][12][13] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in many cancers. The synthesis of these inhibitors often involves a Buchwald-Hartwig amination step where the bromine atom of this compound is displaced by an amine-containing fragment of the target molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its amenability to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular scaffolds. Its demonstrated use in the synthesis of PI3K inhibitors underscores its importance as a key intermediate in the development of novel therapeutics. This guide provides a foundational understanding of the synthesis, properties, and reactivity of this compound, which should aid researchers in its effective utilization in their synthetic endeavors.

References

-

PubChem. This compound. [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents.

-

Ohta, A., et al. (1997). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 45(6), 978-984. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Wang, X., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(5), 449-454. [Link]

- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

University of Calcutta. 13C NMR spectroscopy • Chemical shift. [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

PubChemLite. 5-bromo-3-methoxy-2-methylpyridine (C7H8BrNO). [Link]

-

SpectraBase. 5-Bromo-2-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemsrc. This compound | CAS#:760207-87-2. [Link]

-

ResearchGate. (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

-

Ozturkcan, S. A., et al. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(3), 386-391. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][14][10]oxazine derivatives from 5-acetyl-4-aminopyrimidines. [Link]

-

Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1475949. [Link]

-

Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[14][10]-Oxazine Derivatives. Der Pharma Chemica, 10(2), 118-124. [Link]

Sources

- 1. This compound | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:760207-87-2 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - 5-bromo-3-methoxy-2-methylpyridine (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

- 9. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 5-Bromo-2-methoxy-3-methylpyridine: Structure, Synthesis, and Application

Introduction

In the landscape of modern synthetic chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth technical overview of 5-Bromo-2-methoxy-3-methylpyridine, a key heterocyclic building block. We will dissect its molecular structure, explore robust methods for its synthesis and characterization, and discuss its reactivity and utility as a strategic intermediate for developing more complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile reagent.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of a chemical entity is the first step in its effective application. This compound is a substituted pyridine featuring three key functional groups that dictate its reactivity: a bromine atom, a methoxy group, and a methyl group. The bromine at the 5-position serves as an excellent handle for cross-coupling reactions, the electron-donating methoxy group at the 2-position influences the ring's electronics, and the methyl group at the 3-position provides steric and electronic modulation.

The molecular structure is visualized below:

Caption: Molecular Structure of this compound.

A summary of its key physicochemical properties is provided in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 760207-87-2 | [1][2][3] |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | [2][4] |

| Boiling Point | 217.8 ± 35.0 °C at 760 mmHg | [3] |

| Density | ~1.5 g/cm³ | [3] |

| SMILES | Cc1cnc(OC)c(Br)c1 | |

| InChI Key | RHYCFMXPPGZHAW-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound can be approached from several precursors. A common and reliable strategy involves the nucleophilic aromatic substitution (SNAr) of a more readily available dibrominated pyridine. This approach is favored because the C2 position of the pyridine ring is highly activated towards nucleophilic attack, allowing for regioselective introduction of the methoxy group.

Recommended Synthetic Protocol

This protocol is based on the well-established methoxylation of bromopyridines.[5] The starting material, 2,5-dibromo-3-methylpyridine, is treated with sodium methoxide in a suitable solvent.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in anhydrous Methanol (MeOH, ~0.5 M), add sodium methoxide (1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). The causality here is critical: using an excess of the nucleophile drives the reaction to completion, while the anhydrous conditions prevent unwanted side reactions.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Resuspend the residue in water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes). The purpose of the aqueous wash is to remove the inorganic salts (e.g., NaBr) and any remaining sodium methoxide.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude material is best purified by vacuum distillation or silica gel column chromatography to afford this compound as a pure liquid.

Caption: Synthetic workflow for this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a non-negotiable step for scientific integrity. A combination of spectroscopic methods provides a self-validating system to ensure the material meets the required standards for subsequent use.

Standard Analytical Workflow:

-

Proton NMR (¹H NMR): This is the primary tool for structural confirmation. The expected spectrum for this compound will show distinct signals:

-

A singlet for the methoxy protons (~3.9-4.1 ppm).

-

A singlet for the methyl protons (~2.2-2.4 ppm).

-

Two doublets in the aromatic region for the two pyridine ring protons (~7.5-8.2 ppm). The absence of signals from the starting material confirms reaction completion. Product specifications often require that the proton NMR conforms to the expected structure.[2]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. For this compound, MS analysis will reveal a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.

-

Gas Chromatography (GC): GC is employed to determine the purity of the final product. A single, sharp peak indicates a high-purity sample. Commercial suppliers often guarantee a purity of ≥96.0% as determined by GC.[2]

Caption: Analytical workflow for product validation.

Reactivity and Applications in Drug Discovery

The utility of this compound lies in its tailored reactivity, making it a valuable intermediate. The bromine atom at the 5-position is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids allows for the facile construction of C-C bonds, creating complex biaryl structures. This is a foundational reaction in medicinal chemistry for accessing novel chemical space.

-

Other Cross-Couplings: It can also participate in other coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination, further expanding its synthetic potential.

This compound and its derivatives are crucial intermediates in the synthesis of biologically active molecules. For instance, related structures are precursors to potent and selective serotonin-3 (5-HT3) receptor antagonists, which are used as antiemetic agents in cancer therapy.[6] The pyridine core is a common scaffold in drugs targeting neurological disorders and is also used in the development of modern agrochemicals.[7]

Caption: Reactivity map highlighting the utility of the C5-Br bond.

Safety and Handling Protocols

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety. It is classified with specific hazards that necessitate appropriate precautions.

| Hazard Class | GHS Statement | Precautionary Measures | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [1] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. | [1][8] |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [1][8] |

| Respiratory Irritation | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing vapors. | [8] |

Storage and Handling Recommendations:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, preferably under an inert atmosphere.[4][9] Keep away from oxidizing agents.[3]

Conclusion

This compound is more than just a chemical formula; it is a strategically designed building block that offers chemists a reliable entry point into a wide range of complex molecular targets. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity, particularly at the C5-bromo position, make it an indispensable tool in the arsenal of researchers in drug discovery and applied chemical sciences. By understanding the principles of its synthesis, characterization, and handling as outlined in this guide, scientists can confidently and safely leverage its full potential in their research and development endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22591176, this compound. PubChem. Retrieved from [Link]

-

Chemsrc (2025). This compound | CAS#:760207-87-2. Chemsrc.com. Retrieved from [Link]

-

LookChem (n.d.). This compound manufacturers and suppliers in india. LookChem.com. Retrieved from [Link]

-

Oshiro, Y., et al. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(12), 1657-1660. Retrieved from [Link]

-

Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]

Sources

- 1. This compound | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | CAS#:760207-87-2 | Chemsrc [chemsrc.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 5-Bromo-2-methoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Bromo-2-methoxy-3-methylpyridine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of its ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR spectroscopy and substituent effects on aromatic systems.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative with significant potential in the synthesis of novel pharmaceutical agents and functional materials. The pyridine scaffold is a common motif in a vast array of biologically active compounds. The specific arrangement of the bromo, methoxy, and methyl substituents on this particular scaffold offers multiple avenues for further chemical modification, making it a valuable intermediate in drug discovery and development. Accurate structural elucidation via NMR spectroscopy is a critical first step in ensuring the quality and identity of this compound for subsequent applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed insights into the chemical environment, connectivity, and stereochemistry of a molecule.[1] This guide will delve into the practical aspects of acquiring and interpreting the NMR spectra of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

While publicly available experimental spectra for this compound are not extensively detailed, we can predict the chemical shifts and coupling patterns with a high degree of confidence based on established principles of substituent effects on the pyridine ring. The electronegativity of the nitrogen atom, coupled with the electronic effects of the bromo, methoxy, and methyl groups, dictates the unique spectral signature of this molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The pyridine ring protons are typically found in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.0 | d | ~2-3 |

| H-6 | ~8.1 - 8.3 | d | ~2-3 |

| OCH₃ | ~3.9 - 4.1 | s | - |

| CH₃ | ~2.2 - 2.4 | s | - |

-

H-4 and H-6 Protons: These two protons on the pyridine ring are expected to appear as doublets due to meta-coupling with each other. The H-6 proton, being closer to the electron-withdrawing nitrogen atom, is predicted to be the most downfield of the two.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a singlet, as they are not coupled to any other protons. Their chemical shift is influenced by the adjacent oxygen atom.

-

Methyl Protons (-CH₃): The three protons of the methyl group will also appear as a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are significantly influenced by the nitrogen atom and the attached substituents.[2][3][4]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 165 |

| C-3 | ~125 - 130 |

| C-4 | ~140 - 145 |

| C-5 | ~110 - 115 |

| C-6 | ~145 - 150 |

| OCH₃ | ~53 - 58 |

| CH₃ | ~15 - 20 |

-

C-2: This carbon, directly attached to the electronegative nitrogen and the methoxy group, is expected to be the most downfield of the ring carbons.

-

C-5: The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect of bromine.

-

C-4 and C-6: These carbons will also be significantly downfield due to their proximity to the nitrogen atom.

-

Methoxy and Methyl Carbons: The carbons of the methoxy and methyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for many organic molecules.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its signal is defined as 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.

Visualizing the Structure and Analytical Workflow

To aid in the understanding of the NMR data in the context of the molecular structure, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Caption: Workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the NMR spectral data of this compound. By combining predicted spectral data with a robust experimental protocol, researchers and drug development professionals can confidently characterize this important chemical intermediate. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other substituted pyridine derivatives, serving as a valuable resource for the scientific community.

References

-

Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link][2][3]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link][5]

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link][4]

Sources

Introduction: The Analytical Imperative for Substituted Pyridines

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-methoxy-3-methylpyridine

Substituted pyridines are fundamental heterocyclic scaffolds in modern drug discovery and agrochemicals. Their utility stems from the pyridine ring's unique electronic properties and its capacity for tailored functionalization. This compound is one such molecule, serving as a key intermediate in the synthesis of more complex chemical entities.[1] Accurate and unambiguous characterization of these intermediates is a cornerstone of process development and quality control, ensuring the integrity of the final product.

Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities from minimal sample quantities.[2] This guide provides an in-depth examination of the mass spectrometric behavior of this compound, focusing on Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the predictable fragmentation pathways, outline a robust analytical protocol, and interpret the resulting mass spectrum. This document is intended for researchers, analytical chemists, and drug development professionals who require a practical and theoretically grounded understanding of this analysis.

Anticipated Mass Spectrum and Fragmentation Pathways

The utility of EI-MS lies in its ability to generate a reproducible fragmentation pattern that serves as a molecular fingerprint.[3] The fragmentation of this compound is governed by the interplay of the pyridine ring and its bromo, methoxy, and methyl substituents. The molecular weight of the compound is 202.05 g/mol , with a monoisotopic mass of approximately 200.9789 Da.[4]

A critical initial observation in the mass spectrum will be the molecular ion (M•+) peak . Due to the natural isotopic abundance of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio doublet) at m/z 201 and 203. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the ion.[5]

The primary fragmentation events are driven by the stability of the resulting ions and neutral losses. The most probable pathways are detailed below:

-

Loss of a Methyl Radical ([M-15]+): The most facile fragmentation is often the loss of a methyl radical (•CH3) from the methoxy group. This cleavage is energetically favorable and results in a stable, resonance-delocalized cation. This will produce a characteristic isotopic doublet at m/z 186 and 188.

-

Subsequent Loss of Carbon Monoxide ([M-15-28]+): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by expelling a neutral molecule of carbon monoxide (CO). This is a common pathway for ions containing a carbonyl or enolic oxygen. This would yield a fragment doublet at m/z 158 and 160.

-

Loss of a Bromine Radical ([M-79/81]+): Cleavage of the C-Br bond results in the loss of a bromine radical (•Br). This fragmentation pathway leads to a prominent peak at m/z 122, corresponding to the 2-methoxy-3-methylpyridine cation. The absence of the bromine isotopic pattern for this fragment confirms the loss.

-

Ring Fragmentation (Loss of HCN): Pyridine and its derivatives are known to undergo ring fragmentation, often by losing hydrogen cyanide (HCN).[6] This can occur from the [M-79/81]+ fragment (m/z 122), leading to smaller, less specific fragments in the lower mass range.

Data Presentation: Predicted Key Ions

| Ion Description | Proposed Structure / Formula | Neutral Loss | Predicted m/z | Key Characteristics |

| Molecular Ion | [C7H8BrNO]•+ | - | 201 / 203 | 1:1 isotopic doublet, confirms bromine presence |

| Loss of Methyl | [C6H5BrNO]+ | •CH3 | 186 / 188 | 1:1 isotopic doublet, indicates methoxy group |

| Loss of Methyl, then CO | [C5H5BrN]+ | •CH3, CO | 158 / 160 | 1:1 isotopic doublet |

| Loss of Bromine | [C7H8NO]+ | •Br | 122 | Single peak, confirms loss of Br |

Visualization of Fragmentation

The logical flow of these fragmentation events can be visualized as follows:

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the analysis of this compound using a common single quadrupole GC-MS system. The selection of GC is predicated on the compound's volatility, making it an ideal technique for separation and introduction into the mass spectrometer.[7]

Sample Preparation

-

Objective: To prepare a dilute, clean sample suitable for GC injection.

-

Protocol:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean 1.5 mL autosampler vial.

-

Cap the vial immediately to prevent solvent evaporation.

-

The final concentration will be approximately 1 mg/mL. A further dilution to 10-100 µg/mL may be necessary depending on instrument sensitivity.

-

Instrumentation and Conditions

-

Objective: To define the instrumental parameters for optimal separation and detection.

-

System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

-

Gas Chromatography (GC) Conditions:

-

Injection Port: Split/Splitless injector.

-

Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading and peak tailing.

-

Injector Temperature: 250 °C. Causality: This temperature ensures rapid volatilization of the analyte without causing thermal degradation.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent. Causality: This column provides excellent separation for a wide range of semi-volatile compounds.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. Causality: This is the standard energy for EI-MS, providing reproducible fragmentation patterns that are comparable to established spectral libraries like NIST.[8][9]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 300. Causality: This range comfortably covers the molecular ion and all predicted major fragments.

-

Solvent Delay: 3 minutes. Causality: This prevents the high concentration of the injection solvent from entering and saturating the MS detector.

-

Data Acquisition and Analysis

-

Objective: To collect and interpret the mass spectral data.

-

Protocol:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the data using the parameters defined above.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of this peak.

-

Analyze the spectrum, identifying the molecular ion doublet (m/z 201/203) and the key fragment ions as detailed in the table above.

-

Compare the acquired spectrum against a reference library (if available) or the predicted fragmentation pattern for confirmation of identity.

-

Visualization of Experimental Workflow

Caption: Standard workflow for the GC-MS analysis of a semi-volatile compound.

Conclusion and Trustworthiness

The methodology described herein provides a self-validating system for the analysis of this compound. The presence of the characteristic 1:1 bromine isotopic doublet in the molecular ion and its fragments serves as an internal confirmation of the elemental composition. The predictable fragmentation pattern, initiated by the logical loss of a methyl radical from the methoxy group, provides a robust fingerprint for structural confirmation. By adhering to the standardized GC-MS protocol, a researcher can generate reliable, reproducible data essential for advancing research and development objectives. This guide empowers scientists to not only acquire high-quality mass spectra but also to interpret them with confidence, grounded in the fundamental principles of mass spectrometry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

-

Pyridine, 3-bromo-. NIST WebBook. [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

-

Pyridine, 3-ethyl-4-methyl-. NIST WebBook. [Link]

-

Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. National Institutes of Health (PMC). [Link]

-

pyridine - MassBank. MassBank. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

-

Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]

-

Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]

Sources

- 1. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 6. massbank.eu [massbank.eu]

- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine, 3-bromo- [webbook.nist.gov]

- 9. Pyridine, 3-ethyl-4-methyl- [webbook.nist.gov]

reactivity of 5-Bromo-2-methoxy-3-methylpyridine

An In-Depth Technical Guide to the Reactivity of 5-Bromo-2-methoxy-3-methylpyridine

Abstract

This compound is a strategically substituted heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its utility is primarily anchored in the reactivity of the C5-bromine atom, which serves as a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange. The presence of the C2-methoxy and C3-methyl groups electronically modulates the pyridine ring, influencing its reactivity and providing steric differentiation. This guide provides an in-depth analysis of the core reactivity of this scaffold, offering field-proven insights, detailed experimental protocols, and mechanistic considerations for researchers, scientists, and drug development professionals. We will explore its participation in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as lithiation-electrophile trapping sequences, underscoring its significance in the rapid assembly of complex molecular architectures for pharmaceutical and materials science applications.[1][2]

Molecular Profile and Strategic Importance

This compound (IUPAC Name: this compound) is a solid at room temperature, characterized by the molecular formula C₇H₈BrNO.[3] Its strategic importance lies in the orthogonal reactivity of its functional groups, which allows for selective and predictable chemical modifications.

-

The C5-Bromo Group: This is the primary site of reactivity, making the molecule an excellent substrate for a multitude of cross-coupling reactions.[2]

-

The Pyridine Core: The nitrogen atom provides a site for protonation or coordination to metal centers, influencing the electronic properties of the ring. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds.[4]

-

The C2-Methoxy Group: As an electron-donating group, it influences the electron density of the pyridine ring. It is generally stable but can be a site for nucleophilic substitution under specific, often harsh, conditions to yield the corresponding 2-pyridone.[5]

-

The C3-Methyl Group: This group provides steric bulk and acts as a weak electron-donating group, further modulating the electronic and physical properties of the molecule.

Caption: Structure of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Functionalization

The C-Br bond is the lynchpin of this molecule's synthetic utility, serving as an ideal electrophile in palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to form new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[6]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl and vinyl-aryl structures.[7][8] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide.[7]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7] The choice of base is critical; it facilitates the transmetalation step by forming a more nucleophilic boronate species. The electronic nature of the bromopyridine substrate, influenced by the methoxy and methyl groups, ensures efficient oxidative addition to the Pd(0) catalyst, initiating the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-methoxy-3-methyl-5-phenylpyridine

-

Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (202 mg, 1.0 mmol, 1.0 eq.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours, monitoring progress by TLC or LC-MS.[9]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).[10]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[10]

| Coupling Partner | Base | Catalyst (mol%) | Yield (%) |

| Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | ~85-95 |

| 4-Methoxyphenylboronic acid | K₃PO₄ | Pd(OAc)₂/SPhos (2) | ~90-98 |

| 3-Thienylboronic acid | Cs₂CO₃ | PdCl₂(dppf) (3) | ~80-90 |

| Note: Yields are representative estimates based on similar substrates and may vary. |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11][12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[13]

Causality and Mechanistic Insight: The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates both the oxidative addition and the crucial reductive elimination step.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[12]

Experimental Protocol: Synthesis of N-benzyl-2-methoxy-3-methylpyridin-5-amine

-

Inert Atmosphere: To a dry, sealable reaction tube, add this compound (202 mg, 1.0 mmol, 1.0 eq.), sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 eq.), and a palladium precatalyst such as XantPhos Pd G3 (47 mg, 0.05 mmol, 5 mol%).

-

Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous toluene (5 mL), followed by benzylamine (130 µL, 1.2 mmol, 1.2 eq.) via syringe.

-

Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction by LC-MS.

-

Work-up: After cooling to room temperature, carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[6][14] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.[6]

Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. An amine base, such as triethylamine, acts as both the base and a solvent.[15]